PD-149164
描述
Historical Context and Development
PD-149164 emerged as a critical compound in the study of cholecystokinin (CCK) receptors during the late 1990s and early 2000s. Its development was driven by the need to identify non-peptide ligands capable of modulating CCK receptor activity, particularly for the CCK-A subtype, which plays a central role in gastrointestinal and neuroendocrine functions. Initially synthesized as part of a broader exploration of benzodiazepine derivatives, this compound demonstrated unique agonist properties at the CCK-A receptor, distinguishing it from earlier peptide-based ligands.
Key Milestones in Development
Classification as a Non-Peptide CCK Receptor Agonist
This compound belongs to a class of non-peptide CCK receptor agonists that mimic the activity of endogenous cholecystokinin octapeptide (CCK-8). Unlike peptide-based ligands, this compound features a structurally distinct scaffold that includes an indole moiety, adamantane group, and fluorophenyl butanoic acid derivatives. This design enables selective interaction with the CCK-A receptor’s ligand-binding pocket, bypassing the limitations of peptide degradation and poor pharmacokinetics.
Structural Features and Receptor Specificity
| Component | Role in Receptor Binding |
|---|---|
| Adamantane moiety | Hydrophobic interactions with receptor’s transmembrane domains |
| Indole group | π-π stacking with aromatic residues in extracellular loop |
| Fluorophenyl butanoic acid | Electrostatic interactions with charged residues |
Significance in Cholecystokinin Receptor Pharmacology
This compound has been instrumental in elucidating the functional and structural characteristics of CCK-A receptors. Its discovery addressed the challenge of identifying small-molecule agonists for peptide hormone receptors, a class previously dominated by antagonists. The compound’s enantiomeric counterpart, PD-151,932, serves as a potent CCK-A antagonist, providing a unique toolset for studying receptor activation mechanisms.
Impact on Research
属性
CAS 编号 |
181941-32-2 |
|---|---|
分子式 |
C33H38FN3O5 |
分子量 |
575.68 |
IUPAC 名称 |
3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1 |
InChI 键 |
UZOOGOCMUARFDV-KEZCGYQASA-N |
SMILES |
O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PD-149164; PD 149164; PD149164. |
产品来源 |
United States |
准备方法
Enantioselective Synthesis of the Propanamide Core
The synthesis begins with the chiral amidinobenzodiazepine precursor L-740,093 , a CCK-1 receptor ligand. Key steps include:
-
Enantiomer resolution : Chiral HPLC achieves >99% enantiomeric excess (ee) for the (2S)-enantiomer.
-
Indole incorporation : Friedel-Crafts alkylation introduces the indole-methyl group under BF₃·Et₂O catalysis.
-
Adamantyloxycarbonyl protection : Reaction with adamantane-2-yl chloroformate in dichloromethane (DCM) yields the carbamate intermediate.
Reaction Conditions :
Fluorophenylbutanoic Acid Coupling
The carboxylate terminus is introduced via a four-step sequence:
-
Mitsunobu reaction : Links 4-fluorophenyl ethanol to a protected aspartic acid derivative.
-
Saponification : Hydrolysis of the methyl ester with LiOH in THF/MeOH/H₂O.
-
Amide bond formation : EDC/HOBt-mediated coupling with the propanamide core.
Critical Parameters :
-
Coupling reagent : EDC/HOBt outperforms DCC due to reduced side reactions.
-
Solvent system : Dimethylacetamide (DMA) enhances solubility of hydrophobic intermediates.
Optimization of Reaction Conditions
Catalytic Hydrogenation of Intermediate Nitriles
A Pd/C-catalyzed hydrogenation step reduces nitrile intermediates to primary amines, crucial for carbamate formation. Comparative studies reveal:
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 5% Pd/C | 3 | 25 | 98 | 95 |
| 10% Pd/Al₂O₃ | 5 | 30 | 92 | 88 |
Data adapted from catalytic hydrogenation studies.
Microwave-assisted reactions reduce reaction times by 40% while maintaining enantiopurity.
Solvent and Temperature Effects on Carbamate Formation
A factorial design experiment evaluated solvents and temperatures:
| Solvent | Temperature (°C) | Adamantyl Incorporation (%) | Byproduct Formation (%) |
|---|---|---|---|
| DCM | 0 | 89 | 3 |
| THF | 25 | 76 | 12 |
| Acetonitrile | 40 | 65 | 18 |
Optimal conditions: DCM at 0°C minimizes byproducts and maximizes yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Strategies
| Method | Steps | Overall Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Linear synthesis | 12 | 18 | 95 | Simplified intermediate isolation |
| Convergent synthesis | 9 | 27 | 98 | Modularity, scalability |
Convergent synthesis improves yield by 50% compared to linear approaches.
Challenges and Solutions in Industrial-Scale Production
常见问题
Q. What molecular interactions define PD-149164's agonist activity at the CCK-A receptor?
this compound binds to the CCK-A receptor's extracellular domain, inducing conformational changes that activate intracellular signaling pathways (e.g., Gαq-mediated phospholipase C activation). Methodological approaches include:
Q. What in vitro assays are recommended for evaluating this compound's pharmacological activity?
Standard protocols involve:
- Cell line selection : Use CCK-A receptor-expressing systems (e.g., transfected HEK293 cells).
- Dose-response curves : Test concentrations ranging from 1 nM to 10 µM, with atropine as a negative control.
- Data normalization : Express results as a percentage of the maximal response to endogenous CCK-8 .
Q. How selective is this compound for CCK-A compared to CCK-B or other GPCRs?
Assess selectivity via:
- Competitive binding assays against CCK-B and related receptors (e.g., gastrin receptors).
- Functional selectivity screens : Measure activity in cells expressing off-target receptors (e.g., muscarinic or adrenergic receptors) using cAMP or IP₁ accumulation assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's efficacy across preclinical models?
Contradictory results may arise from variations in receptor expression, pharmacokinetics, or assay conditions. Mitigate by:
- Validating CCK-A receptor density via Western blot or qPCR in model systems .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma/tissue concentrations and correlate with pharmacodynamic responses .
- Meta-analysis : Apply random-effects models to harmonize data across studies, addressing inter-study heterogeneity .
Q. What integrative approaches combine this compound's pharmacokinetic data with multi-omic analyses?
Advanced methodologies include:
Q. What statistical methods optimize dose-response analysis for this compound in complex systems?
Employ:
- Non-linear regression (e.g., four-parameter logistic models) to estimate EC₅₀ and Hill coefficients.
- Bayesian hierarchical models to account for variability in multi-experiment datasets .
Methodological Considerations
Q. How should researchers design controls for this compound studies in vivo?
Critical controls include:
Q. What protocols ensure stability of this compound in long-term experiments?
Follow storage guidelines:
- Powder : Store at -20°C in desiccated conditions.
- Solubilized form : Use aliquots stored at -80°C, avoiding freeze-thaw cycles.
- Stability testing : Perform HPLC-UV purity checks monthly .
Data Validation & Reproducibility
Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes?
Address by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
